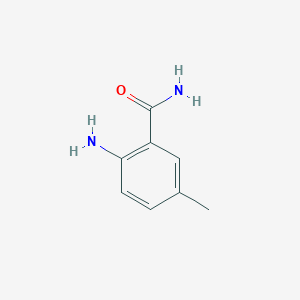
2-氨基-5-甲基苯甲酰胺
概述
描述
2-Amino-5-methylbenzamide is a derivative of 2-aminobenzamide, a compound that has been studied for its various biological activities and chemical properties. The core structure of 2-aminobenzamide has been the subject of research due to its potential role in biological processes such as ADP-ribosylation and its ability to form hydrogen bonds, which is significant in the context of molecular interactions and drug design .
Synthesis Analysis
The synthesis of related compounds such as 2-Amino-5-chloro-N,3-dimethylbenzamide has been reported, with a focus on optimizing process conditions to achieve high yields and purity. For instance, a synthesis starting from 7-methylisatin achieved an overall yield of 62% with a purity of 99.6% through a series of chlorination, oxidation, and ammonolysis steps . This suggests that similar methodologies could potentially be applied to the synthesis of 2-Amino-5-methylbenzamide.
Molecular Structure Analysis
Spectroscopic techniques such as 1H-NMR, UV-Vis, FT-IR, and FT-Raman, along with X-ray crystallography and DFT calculations, have been used to characterize the structures of N-unsubstituted 2-aminobenzamides. These studies have revealed the presence of strong intramolecular hydrogen bonds and the ability of the amide unit to act as both a hydrogen bond donor and acceptor, which is crucial for the formation of strong intermolecular hydrogen bonding .
Chemical Reactions Analysis
2-Aminobenzamide derivatives have been used as synthons for the design and synthesis of various nitrogen-containing heterocyclic compounds. For example, halogenated aniline derivatives like 2-Amino-5-bromo-3-iodobenzamide have been used in palladium-catalyzed cross-coupling reactions to create complex molecules such as indoles and their annulated derivatives . This indicates that 2-Amino-5-methylbenzamide could also serve as a versatile intermediate in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminobenzamide derivatives are influenced by their ability to participate in hydrogen bonding and their reactivity in chemical reactions. For instance, the reductive chemistry of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, a structurally related compound, has been studied, revealing insights into the electron-affinic sites and the stability of reduction products . Additionally, the impact of 2-aminobenzamide on cellular processes such as DNA methylation and differentiation in murine Friend erythroleukemia cells has been investigated, demonstrating its biological relevance .
科学研究应用
热稳定性研究
已对2-氨基-5-甲基苯甲酰衍生物的热稳定性进行了研究,例如2-氨基-3,5-二氯-N-甲基苯甲酰胺(ADMBA)。研究人员使用动态DSC曲线确定了表观热力学数据,如活化能和初始分解温度,以预测热稳定性参数,如TMRad和SADT (Cong & Cheng, 2021)。
抗肿瘤活性
从5-氨基-2-甲基苯甲酸合成的一系列新型3-酰胺苯甲酰衍生物已被研究其抗肿瘤活性。这些化合物对各种癌细胞系表现出有希望的结果,包括慢性髓性白血病,表明在癌症治疗中的潜在应用 (Li, 2014)。
药用应用
从2-氨基-5-甲基苯甲酰胺衍生的化合物,如(+)-N-(3-氨基丙基)-N-[1-(5-苄基-3-甲基-4-氧代-[1,2]噻唑并[5,4-d]嘧啶-6-基)-2-甲基丙基]-4-甲基苯甲酰胺(AZD4877),已被确定为肽酰基蛋白(KSP)抑制剂。由于它们能够使细胞在有丝分裂期停滞,导致细胞死亡,它们显示出作为抗癌剂的显著潜力 (Theoclitou et al., 2011)。
抗微生物活性
已合成一系列2-氨基苯甲酰衍生物并评估其抗微生物特性。这些化合物对各种细菌和真菌菌株表现出有希望的活性,暗示它们作为抗微生物剂的潜在用途 (Mabkhot et al., 2014)。
合成与表征
对类似氯氰虫脒这样从2-氨基-5-甲基苯甲酰胺衍生的化合物的合成和表征的研究突显了该化合物在制备有效杀虫剂中的适用性 (Jian-hong, 2012)。
绿色缓蚀剂
与2-氨基-5-甲基苯甲酰胺相关的2-氨基苯-1,3-二氰衍生物已被研究作为铝和低碳钢的绿色缓蚀剂。它们在各种酸性和碱性环境中的有效性已通过电化学、热力学和表面分析得到证明 (Verma et al., 2015)。
安全和危害
属性
IUPAC Name |
2-amino-5-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSGVPKOCZZLTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438112 | |
| Record name | 2-Amino-5-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-methylbenzamide | |
CAS RN |
40545-33-3 | |
| Record name | 2-Amino-5-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




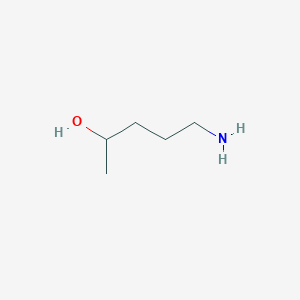
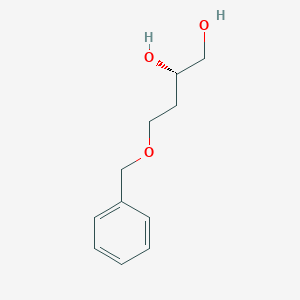



![[2,2'-Bipyridine]-3-carboxylic acid](/img/structure/B1279253.png)

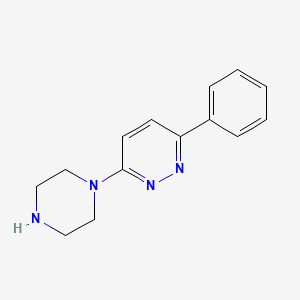
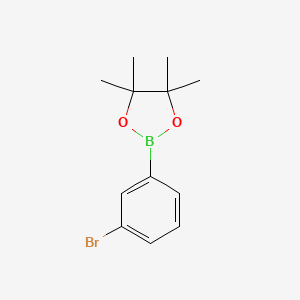

![4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide](/img/structure/B1279270.png)